molecular formula C13H12F3NO4S B2667935 N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1396684-16-4

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2667935
CAS No.: 1396684-16-4
M. Wt: 335.3
InChI Key: JKPGYJCSKZKMNN-UHFFFAOYSA-N
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Description

“N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure composed of four carbon atoms and one oxygen atom . The compound also includes a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has three fluorine atoms attached to a methyl group.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The furan ring, trifluoromethyl group, and benzenesulfonamide group could all potentially participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .

Scientific Research Applications

Synthesis and Characterization

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound that has been involved in various synthetic and characterization studies. For instance, it has been synthesized through a gold(I)-catalyzed cascade reaction, highlighting a novel pathway involving 1,2-alkynyl migration onto a gold carbenoid, enriching gold carbenoid chemistry with regard to group migration (Tao Wang et al., 2014). Additionally, structural and bioactivity studies on new benzenesulfonamides, including derivatives of this compound, reveal their potential in anticancer and antiangiogenic activities (H. Gul et al., 2016).

Anticancer and Antiangiogenic Properties

A series of benzenesulfonamide derivatives, including those related to this compound, have been synthesized and evaluated for their anticancer and antiangiogenic activities. Certain derivatives have shown promising results in vitro and in vivo, suggesting their potential for development into therapeutic agents for cancer treatment (R. Romagnoli et al., 2015).

Biochemical Evaluation as Inhibitors

The compound has also been part of studies focusing on its biochemical evaluation as inhibitors. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally related to this compound, have been synthesized and characterized as high-affinity inhibitors of kynurenine 3-hydroxylase. This suggests potential applications in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).

Molecular Structure and Interaction Studies

Further studies have been conducted on the crystal structures of benzenesulfonamide derivatives, elucidating intermolecular interactions and providing insights into the molecular architecture of these compounds. Such investigations support the development of novel materials and drugs by understanding the foundational aspects of molecular interactions (J. Bats et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal uses, the mechanism of action would depend on the specific biological target .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise in medicinal chemistry, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO4S/c14-13(15,16)10-1-3-11(4-2-10)22(19,20)17-7-12(18)9-5-6-21-8-9/h1-6,8,12,17-18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPGYJCSKZKMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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